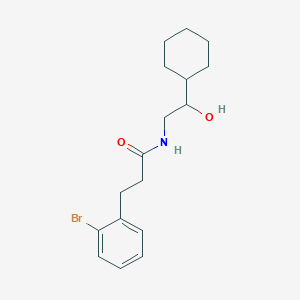

![molecular formula C10H6Cl2O2S B2495759 Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate CAS No. 21211-18-7](/img/structure/B2495759.png)

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate

Vue d'ensemble

Description

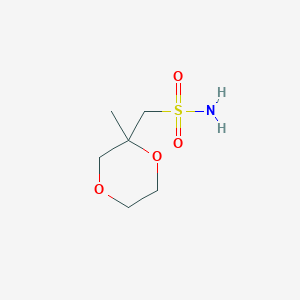

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H6Cl2O2S . It has a molecular weight of 261.12 .

Molecular Structure Analysis

The molecular structure of “Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to a carboxylate group and two chlorine atoms .Physical And Chemical Properties Analysis

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” is a solid compound with a melting point of 130-134 °C (lit.) . Its solubility in water and other physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Role in Organic Chemistry

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” is a chemical compound used in organic chemistry. It has the empirical formula C10H6Cl2O2S and a molecular weight of 261.12 . This compound is a solid with a melting point of 130-134 °C .

Use in Synthesis of Thiophene Derivatives

Thiophene-based analogs, including “Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Role in Industrial Chemistry and Material Science

Thiophene derivatives, including “Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate”, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Use in Fabrication of Organic Light-Emitting Diodes (OLEDs)

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” and other thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Compounds with the thiophene ring system, including “Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate”, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Use in Biological Research

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” has been used in biological research. For example, it has been shown that BT2 (20 mg/kg/day; intraperitoneal injection; daily; for 7 days; C57BL/6J male mice) treatment robustly enhances BCKDC activity in the heart (12.3-fold) compared with the vehicle-treated animals .

Role in Analyzing and Detecting In 3+

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” has been used in the development of ratiometric fluorescent probes for the detection of In 3+ .

Use in the Synthesis of Benzoxazoles

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” has been used in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Mécanisme D'action

Target of Action

The primary target of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, also known as BT2, is the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) . BCKDC is a multi-enzyme complex that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients .

Mode of Action

BT2 acts as an inhibitor of the BCKDC kinase (BDK), with an IC50 value of 3.19 μM . It binds to BDK, triggering a conformational change in the N-terminal structural domain of the BCKDC, leading to the dissociation of BDK from BCKDC .

Biochemical Pathways

The inhibition of BDK by BT2 enhances the activity of BCKDC, thereby promoting the catabolism of BCAAs . This leads to a decrease in the levels of BCAAs and their corresponding branched-chain α-keto acids (BCKAs), which are the substrates of BCKDC .

Result of Action

The activation of BCKDC by BT2 leads to a decrease in the phosphorylation levels in heart, muscle, and kidney tissues after long-term BT2 treatment . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart .

Safety and Hazards

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the GHS classification . It may cause long-lasting harmful effects to aquatic life and is harmful if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRUOIZSXBNGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971067 | |

| Record name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |

CAS RN |

5570-17-2, 21211-18-7 | |

| Record name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,6-dichlorobenzo(b)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)

![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)